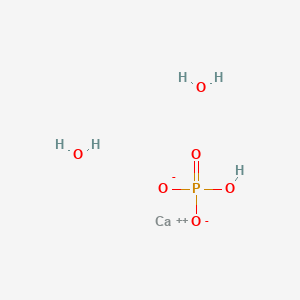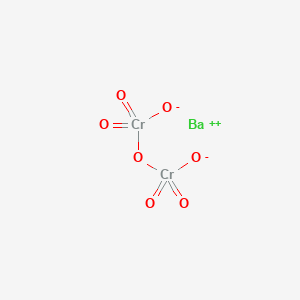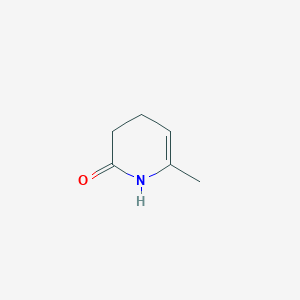
3,4-Dihydro-6-methyl-2-pyridone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Dihydro-6-methyl-2-pyridone (DHPM) is a heterocyclic compound that has garnered significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and materials science. DHPM is a versatile molecule that exhibits a wide range of biological activities, making it an attractive target for researchers looking to develop novel therapeutics.
Mecanismo De Acción
The mechanism of action of 3,4-Dihydro-6-methyl-2-pyridone is not fully understood, but it is believed to act through multiple pathways. 3,4-Dihydro-6-methyl-2-pyridone has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2), which is involved in the inflammatory response. 3,4-Dihydro-6-methyl-2-pyridone has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and physiological effects:
3,4-Dihydro-6-methyl-2-pyridone has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). 3,4-Dihydro-6-methyl-2-pyridone has also been shown to inhibit the growth of cancer cells and induce apoptosis in a variety of cancer cell lines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3,4-Dihydro-6-methyl-2-pyridone in lab experiments is its versatility. 3,4-Dihydro-6-methyl-2-pyridone exhibits a wide range of biological activities, making it an attractive target for researchers looking to develop novel therapeutics. However, one of the limitations of using 3,4-Dihydro-6-methyl-2-pyridone is its low solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for research on 3,4-Dihydro-6-methyl-2-pyridone. One area of interest is the development of 3,4-Dihydro-6-methyl-2-pyridone-based therapeutics for the treatment of neurodegenerative diseases. Another area of interest is the development of 3,4-Dihydro-6-methyl-2-pyridone-based materials for use in various applications, such as drug delivery and catalysis. Additionally, further research is needed to fully understand the mechanism of action of 3,4-Dihydro-6-methyl-2-pyridone and its potential applications in various fields.
Métodos De Síntesis
The synthesis of 3,4-Dihydro-6-methyl-2-pyridone can be achieved through a variety of methods, including the Hantzsch reaction, the Biginelli reaction, and the Gewald reaction. The Hantzsch reaction is the most commonly used method for synthesizing 3,4-Dihydro-6-methyl-2-pyridone and involves the condensation of an aldehyde, a β-dicarbonyl compound, and ammonia in the presence of a catalyst.
Aplicaciones Científicas De Investigación
3,4-Dihydro-6-methyl-2-pyridone has been extensively studied for its potential applications in drug discovery. It has been shown to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, anti-viral, and anti-bacterial effects. 3,4-Dihydro-6-methyl-2-pyridone has also been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's.
Propiedades
Número CAS |
10333-14-9 |
|---|---|
Nombre del producto |
3,4-Dihydro-6-methyl-2-pyridone |
Fórmula molecular |
C6H9NO |
Peso molecular |
111.14 g/mol |
Nombre IUPAC |
6-methyl-3,4-dihydro-1H-pyridin-2-one |
InChI |
InChI=1S/C6H9NO/c1-5-3-2-4-6(8)7-5/h3H,2,4H2,1H3,(H,7,8) |
Clave InChI |
AKOQCIDGAATASX-UHFFFAOYSA-N |
SMILES |
CC1=CCCC(=O)N1 |
SMILES canónico |
CC1=CCCC(=O)N1 |
Otros números CAS |
10333-14-9 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






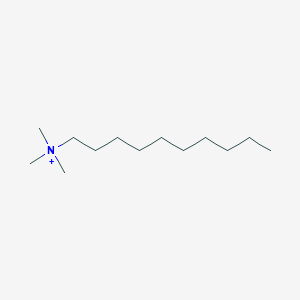

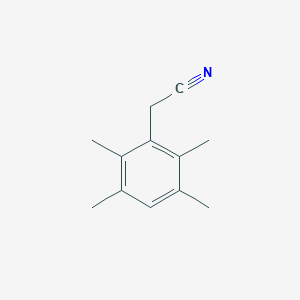
![Phenylmercury(1+);3-[(3-sulfonatonaphthalen-2-yl)methyl]naphthalene-2-sulfonate](/img/structure/B84709.png)


